(5R)-2,5-dihydroxy-6-(hydroxymethyl)oxan-3-one

Description

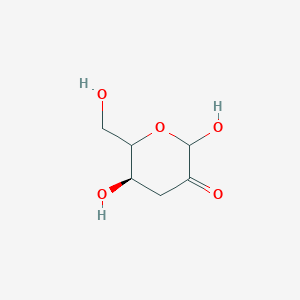

(5R)-2,5-Dihydroxy-6-(hydroxymethyl)oxan-3-one is a monosaccharide-derived oxanone featuring a six-membered oxygen-containing ring (oxane) with hydroxyl (-OH) and hydroxymethyl (-CH₂OH) substituents. Its stereochemistry at the C5 position (R-configuration) and functional group arrangement distinguish it from other cyclic ketoses. This compound has been identified in microbial metabolites, such as those isolated from Streptomyces spp.

Key structural attributes:

- Core structure: Oxan-3-one (cyclic ketone at C3).

- Substituents: Hydroxyl groups at C2 and C5, hydroxymethyl at C4.

- Stereochemistry: R-configuration at C3.

Properties

IUPAC Name |

(5R)-2,5-dihydroxy-6-(hydroxymethyl)oxan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O5/c7-2-5-3(8)1-4(9)6(10)11-5/h3,5-8,10H,1-2H2/t3-,5?,6?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHPMJDGOAZMIID-GBLJGUNLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC(C1=O)O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](C(OC(C1=O)O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50675666 | |

| Record name | (5xi)-3-Deoxy-L-glycero-hexopyranos-2-ulose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50675666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4134-97-8 | |

| Record name | (5xi)-3-Deoxy-L-glycero-hexopyranos-2-ulose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50675666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5R)-2,5-dihydroxy-6-(hydroxymethyl)oxan-3-one typically involves the selective oxidation of L-glycero-hexopyranose. This process can be achieved using various oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane under controlled conditions. The reaction is usually carried out in an anhydrous solvent like dichloromethane at low temperatures to prevent over-oxidation and ensure high yield.

Industrial Production Methods

Industrial production of this compound involves large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring consistent product quality and high efficiency. The use of environmentally friendly oxidizing agents and solvents is also emphasized to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

(5R)-2,5-dihydroxy-6-(hydroxymethyl)oxan-3-one undergoes various chemical reactions, including:

Oxidation: Further oxidation can convert the ketone group to a carboxylic acid.

Reduction: Reduction of the ketone group can yield the corresponding alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions at the ketone carbon.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

Substitution: Nucleophiles such as hydrazine (NH2NH2) and hydroxylamine (NH2OH) can be used for substitution reactions.

Major Products

Oxidation: 3-Deoxy-L-glycero-hexopyranos-2-ulonic acid.

Reduction: 3-Deoxy-L-glycero-hexopyranos-2-ol.

Substitution: Hydrazone and oxime derivatives.

Scientific Research Applications

(5R)-2,5-dihydroxy-6-(hydroxymethyl)oxan-3-one has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex carbohydrates and glycosides.

Biology: Studied for its role in metabolic pathways and as a potential inhibitor of glycosidase enzymes.

Medicine: Investigated for its potential as an antiviral and anticancer agent due to its unique structural properties.

Industry: Utilized in the production of biodegradable polymers and as a precursor for various fine chemicals.

Mechanism of Action

The mechanism of action of (5R)-2,5-dihydroxy-6-(hydroxymethyl)oxan-3-one involves its interaction with specific molecular targets. In biological systems, it can inhibit glycosidase enzymes by binding to their active sites, preventing the hydrolysis of glycosidic bonds. This inhibition can disrupt metabolic pathways, leading to potential therapeutic effects in antiviral and anticancer treatments.

Comparison with Similar Compounds

Structural and Functional Analysis

Core Modifications :

- The target compound’s oxan-3-one core is shared with the chlorinated derivative and the indolyloxy analog . However, the latter introduces heteroatoms (N via indole) and ester groups, altering reactivity.

- Glycosylation in the (S,E)-7-... derivative increases molecular weight and hydrophilicity, contrasting with the benzyl-protected, lipophilic chlorinated compound .

Functional Group Influence :

Biological Activity

(5R)-2,5-dihydroxy-6-(hydroxymethyl)oxan-3-one, a compound with the molecular formula C6H12O6 and a molecular weight of approximately 150.14 g/mol, has garnered attention for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications in various fields.

Structural Characteristics

The compound is characterized by a six-membered oxane ring featuring hydroxyl groups at the 2 and 5 positions, along with a hydroxymethyl group at the 6 position. These structural features contribute to its unique biochemical properties and interactions within biological systems.

Metabolic Pathways

This compound is primarily studied for its role in carbohydrate metabolism. It has been shown to interact with enzymes involved in metabolic pathways, influencing glucose metabolism and potentially exhibiting antioxidant properties .

Research indicates that this compound may modulate key metabolic processes through its action on protein kinase C (PKC) and protein kinase D (PKD) isoforms, which are crucial for regulating glucose and lipid metabolism.

Antioxidant Properties

The antioxidant activity of this compound has been highlighted in various studies. It is believed that the hydroxyl groups in its structure contribute to scavenging free radicals, thereby protecting cells from oxidative stress.

Case Studies and Research Findings

- Interaction with Enzymes : A study demonstrated that this compound interacts with specific enzymes in carbohydrate metabolism, suggesting its potential role in managing metabolic disorders such as diabetes.

- Neuroprotective Effects : Preliminary research indicates that compounds similar to this compound may enhance neuroplasticity and protect against neurodegenerative diseases by reducing oxidative stress and inflammation .

- Therapeutic Applications : The compound's ability to influence cellular signaling pathways suggests potential therapeutic applications in treating metabolic syndromes and neurodegenerative conditions.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| D-glucose | C6H12O6 | Primary energy source in cells; six-membered ring structure. |

| D-mannose | C6H12O6 | Isomer of glucose; important in glycoprotein synthesis. |

| D-galactose | C6H12O6 | Component of lactose; differs in hydroxyl group positioning. |

The distinct configuration and functional groups of this compound impart unique biochemical properties not found in these other sugars.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.